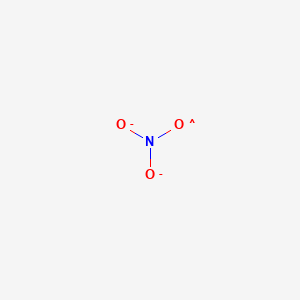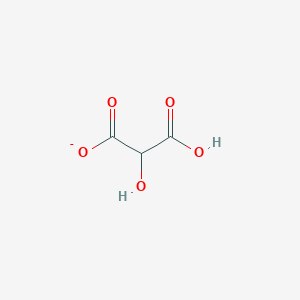
CID 5460576
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trioxidonitrate(.2-) is an inorganic radical anion.
Applications De Recherche Scientifique
Reversible and Spatiotemporal Control of Protein Function : CID is utilized to study various biological processes, offering precise control over protein function. This application is critical for dissecting signal transductions and elucidating membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Mammalian Inducible Gene Regulation : Engineered PROTAC-CID systems, developed for inducible gene regulation and gene editing, show potential in human cells and mice. This application includes digitally inducible expression of DNA recombinases and editors for transient genome manipulation (Ma et al., 2023).
Insights into Cell Biology Problems : CID techniques have resolved numerous problems in cell biology, particularly in understanding the "signaling paradox" in lipid second messengers and small GTPases (DeRose, Miyamoto, & Inoue, 2013).
Control of Protein-Protein Interactions : A chemical inducer of protein dimerization offers rapid activation and deactivation with high spatiotemporal resolution, enhancing the study of cellular events like cell signaling networks (Aonbangkhen et al., 2018).
Water Use Efficiency and Productivity in Agriculture : CID, in the context of carbon isotope discrimination, has been applied to improve water use efficiency and productivity in barley, demonstrating potential in agricultural research (Anyia et al., 2007).
Methodological Challenges in Developmental Research : CID is instrumental in addressing challenges in developmental research, facilitating understanding of causation, prediction, and description in child and adolescent development (Hamaker, Mulder, & van IJzendoorn, 2020).
Bivalent FKBP12 Ligands for Protein Dimerization : CID enables control over dimerization of engineered FKBP12-containing fusion proteins, which is useful in biological research and medical applications (Keenan et al., 1998).
Chemically Inducible Trimerization System : CID has evolved to chemically inducible trimerization (CIT), expanding manipulation capabilities in single live cells for addressing complex cell biology questions (Wu et al., 2020).
Propriétés
Formule moléculaire |
NO3-2 |
|---|---|
Poids moléculaire |
62.005 g/mol |
InChI |
InChI=1S/NO3/c2-1(3)4/q-2 |
Clé InChI |
PECLLBJJEJZJSM-UHFFFAOYSA-N |
SMILES |
N([O-])([O-])[O] |
SMILES canonique |
N([O-])([O-])[O] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-4-fluoro-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B1237639.png)
![[7-[(E)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 3-hydroxy-2,4-dimethyl-5-oxooxolane-3-carboxylate](/img/structure/B1237640.png)



![[methyl 9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-3-{3-oxo-3-[(3,7,11,15-tetramethylhexadec-2-en-1-yl)oxy]propyl}phorbine-21-carboxylatato(2-)-kappa~4~N~23~,N~24~,N~25~,N~26~]magnesium](/img/structure/B1237651.png)
